molecular formula C20H25N5O3 B2663348 N-(4-acetylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170056-94-6

N-(4-acetylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2663348
CAS RN: 1170056-94-6
M. Wt: 383.452
InChI Key: FLXFSKRWGCJBCJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis and Characterization

Research has led to the synthesis and characterization of pyrazole-acetamide derivatives, demonstrating their potential in forming coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity due to the presence of hydrogen bonding in their self-assembly processes (Chkirate et al., 2019).

Antimicrobial and Antifungal Applications

Several studies focus on the antimicrobial and antifungal properties of new heterocyclic compounds incorporating pyrazolone and acetamide functionalities. These compounds have shown high biological activity against various microorganisms, highlighting their potential as antimicrobial agents (Aly et al., 2011).

Antioxidant, Analgesic, and Anti-inflammatory Agents

New derivatives of pyrazol-acetamide have been synthesized and tested for their in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. These compounds exhibit notable DPPH radical scavenging activity, further affirming their potential therapeutic applications (Nayak et al., 2014).

Catalytic Applications in Organic Synthesis

Compounds related to pyrazol-acetamide have been utilized as catalysts in the synthesis of various organic compounds, including 4H-pyran derivatives. These catalysts facilitate the condensation reaction of dimedone, ethyl acetoacetate, and other compounds, showcasing their utility in organic synthesis (Niknam et al., 2013).

Corrosion Inhibition

Pyrazol-acetamide derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the adsorption of these compounds on the metal surface, providing a protective layer against corrosion (Yadav et al., 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-14-12-18(20(28)24-10-8-23(3)9-11-24)22-25(14)13-19(27)21-17-6-4-16(5-7-17)15(2)26/h4-7,12H,8-11,13H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXFSKRWGCJBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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